molecular formula C14H9F3N6 B4585542 2-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}[1,2,4]triazolo[1,5-c]quinazoline

2-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}[1,2,4]triazolo[1,5-c]quinazoline

Cat. No. B4585542
M. Wt: 318.26 g/mol
InChI Key: PXANNKCVCKBOMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related compounds, such as partially hydrogenated 2-amino[1,2,4]triazolo[1,5-a]pyrimidines and various derivatives of [1,2,4]triazoloquinazolines, has been explored through different methods. For instance, reactions with chlorocarboxylic acid chlorides at low temperatures result in amides through acylation of the amino group. Further heating and reactions lead to the formation of new mesoionic heterocycles, indicating a pathway that could be adapted for the synthesis of our compound of interest (Chernyshev et al., 2014).

Molecular Structure Analysis

The molecular structure of related compounds, including 3-aryl-5-aminobiphenyl substituted [1,2,4]triazolo[4,3-c]quinazolines, has been confirmed through X-ray diffraction (XRD) methods. These compounds display non-planar structures with pincer-like conformations of aryl substituents, which might provide insights into the structural aspects of 2-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}[1,2,4]triazolo[1,5-c]quinazoline (Kopotilova et al., 2023).

Chemical Reactions and Properties

The chemical reactivity of similar compounds, such as the formation of 5,6-dihydro-[1,2,4]triazolo[1,5-c]quinazolines through [5+1]-cyclocondensation, showcases the potential pathways for functional modifications and the synthesis of derivatives of our target compound. These reactions are regioselective and provide a foundation for understanding the chemical behavior of 2-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}[1,2,4]triazolo[1,5-c]quinazoline (Kholodnyak et al., 2016).

Physical Properties Analysis

While specific studies on the physical properties of 2-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}[1,2,4]triazolo[1,5-c]quinazoline were not identified, analogous compounds exhibit a broad range of wavelengths and fluorescent quantum yields up to 94% in solutions, indicating the potential photophysical characteristics that could be explored for our compound of interest (Kopotilova et al., 2023).

Chemical Properties Analysis

Investigations into the chemical properties of closely related quinazoline derivatives reveal their potential as intermediates for further chemical transformations, such as nucleophilic substitutions and cycloaddition reactions. These studies provide a framework for understanding the reactive sites and potential chemical modifications for 2-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}[1,2,4]triazolo[1,5-c]quinazoline (Al-Salahi, 2010).

Scientific Research Applications

Antimicrobial Activity

2-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}[1,2,4]triazolo[1,5-c]quinazoline derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds exhibit significant activity against a range of bacterial and fungal species, highlighting their potential as bases for developing new antimicrobial agents. For example, specific derivatives have demonstrated efficacy against Gram-positive and Gram-negative bacteria, as well as yeast-like fungi, indicating broad-spectrum antimicrobial capabilities (Al-Salahi et al., 2013).

Anticancer Activity

The anticancer potential of 2-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}[1,2,4]triazolo[1,5-c]quinazoline derivatives has also been explored. Compounds in this class have been synthesized and tested for their ability to inhibit cancer cell proliferation. Certain derivatives have shown promising results in vitro against human cancer cell lines, suggesting they could serve as leads for the development of novel anticancer therapies. The structural diversity within this class allows for the synthesis of compounds with varied biological activities, which is crucial for identifying potent anticancer agents (Reddy et al., 2015).

Antiviral Activity

Research into the antiviral applications of 2-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}[1,2,4]triazolo[1,5-c]quinazoline derivatives has yielded compounds with activity against various RNA viruses. This includes efforts to design, synthesize, and evaluate new classes of compounds for their ability to inhibit RNA-dependent RNA polymerase, a key enzyme in the replication of RNA viruses. These studies have identified several promising candidates for further development as antiviral agents, especially against viruses belonging to the Flaviviridae family (Carta et al., 2011).

Photophysical Properties

The photophysical properties of 2-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}[1,2,4]triazolo[1,5-c]quinazoline derivatives have been investigated, revealing compounds with fluorescent properties. These studies are crucial for the development of fluorescent probes and materials for various scientific and industrial applications. The ability to manipulate the structural features of these compounds to modulate their photophysical properties opens up new avenues for the design of fluorescent molecules with specific characteristics (Kopotilova et al., 2023).

properties

IUPAC Name

2-[[3-(trifluoromethyl)pyrazol-1-yl]methyl]-[1,2,4]triazolo[1,5-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3N6/c15-14(16,17)11-5-6-22(20-11)7-12-19-13-9-3-1-2-4-10(9)18-8-23(13)21-12/h1-6,8H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXANNKCVCKBOMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC(=NN3C=N2)CN4C=CC(=N4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}[1,2,4]triazolo[1,5-c]quinazoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}[1,2,4]triazolo[1,5-c]quinazoline
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2-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}[1,2,4]triazolo[1,5-c]quinazoline
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2-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}[1,2,4]triazolo[1,5-c]quinazoline
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2-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}[1,2,4]triazolo[1,5-c]quinazoline
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2-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}[1,2,4]triazolo[1,5-c]quinazoline
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2-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}[1,2,4]triazolo[1,5-c]quinazoline

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